

A Comprehensive Pharmacological Profile of PF-05089771: A Selective Nav1.7 Inhibitor

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Compound of Interest

Compound Name: PF 05089771

Cat. No.: B609952

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Introduction

PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are associated with inherited pain disorders such as primary erythromelalgia. PF-05089771 was developed by Pfizer as a potential analgesic. Despite promising preclinical data, its clinical development was ultimately discontinued.[3] This technical guide provides a detailed overview of the pharmacological profile of PF-05089771, summarizing key preclinical and clinical findings.

Mechanism of Action

PF-05089771 exhibits a state-dependent inhibition of Nav1.7, showing significantly higher potency for the inactivated state of the channel compared to the resting state.[3][4][5] This mechanism involves binding to the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[4] By stabilizing the channel in a non-conducting, inactivated conformation, PF-05089771 reduces neuronal excitability.[3][4] The onset of the block is slow and dependent on both depolarization and concentration, with a similarly slow recovery from the block.[4] Interestingly, the inhibition by PF-05089771 is equivalent for both fast and slow inactivated states of the Nav1.7 channel.[4]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of PF-05089771 against various voltage-gated sodium channel subtypes across different species.

Table 1: In Vitro Potency (IC50) of PF-05089771 against Nav1.7 Orthologs

Species	Nav1.7 IC50 (nM)
Human	11[2][6]
Mouse	8[6]
Rat	171[6]
Dog	13[2]
Cynomolgus Monkey	12[2]

Table 2: State-Dependent Inhibition of Human Nav1.7 by PF-05089771

Channel State	hNav1.7 IC50 (nM)	Fold Difference
Resting	10,000	~909
Half-Inactivated	11[7]	

Table 3: Selectivity Profile of PF-05089771 against Human Nav Channel Subtypes (Half-Inactivation Protocol)

Nav Channel Subtype	IC50 (μM)	Fold Selectivity vs. hNav1.7
hNav1.1	0.85[6]	77
hNav1.2	0.11[6]	10
hNav1.3	11[6]	1000
hNav1.4	10[6]	909
hNav1.5	>10[2]	>909
hNav1.6	0.16[6]	15
hNav1.8	>10[2]	>909

Experimental Protocols

In Vitro Electrophysiology: Automated Patch Clamp

The potency and selectivity of PF-05089771 were primarily determined using automated patch-clamp electrophysiology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-05089771 on various Nav channel subtypes.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human, mouse, rat, dog, or cynomolgus monkey Nav1.7 channel, or other human Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8).

Apparatus: PatchXpress 7000A automated patch clamp system.

Solutions:

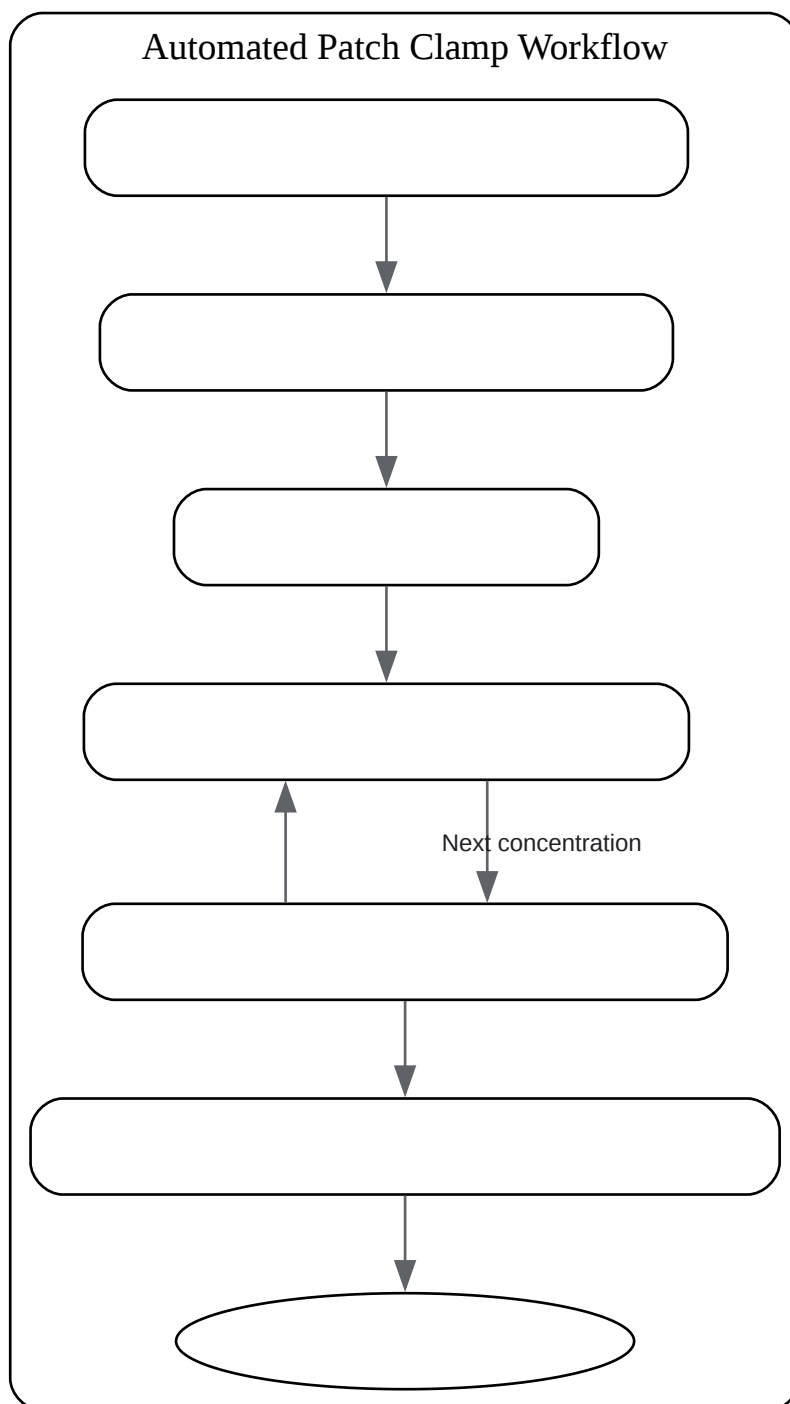
- External Solution (in mM): 138 NaCl, 2 CaCl₂, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
- Internal Solution (in mM): 135 CsF, 5 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, pH 7.2 with CsOH.

Voltage Protocols:

- Resting State Protocol: From a holding potential of -120 mV, channels were activated by a 20 ms step to 0 mV.
- Half-Inactivated State Protocol: From a holding potential of -120 mV, a 500 ms prepulse to the empirically determined half-inactivation potential for each channel subtype was applied, followed by a 20 ms test pulse to 0 mV.

Procedure:

- Cells were cultured and prepared for automated patch clamp recording.
- Whole-cell voltage-clamp recordings were established.
- Stable baseline currents were recorded in the external solution.
- PF-05089771 was applied at increasing concentrations.
- The peak sodium current was measured at each concentration after steady-state block was achieved.
- Concentration-response curves were generated and fitted with the Hill equation to determine IC₅₀ values.



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Automated Patch Clamp Experimental Workflow.

In Vivo Analgesia Model: Formalin Test

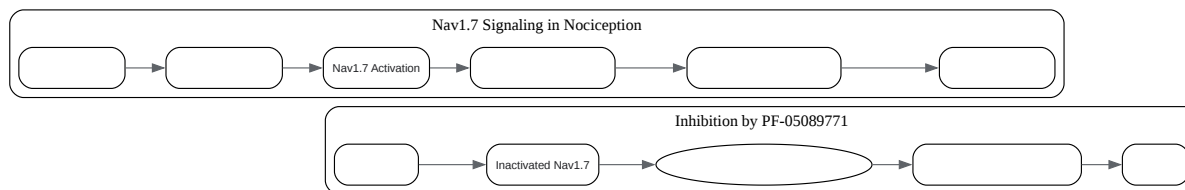
The formalin test is a widely used preclinical model to assess the efficacy of analgesics against both acute and tonic pain.

Objective: To evaluate the analgesic effect of PF-05089771 in a rodent model of inflammatory pain.

Animals: Male ICR mice.

Procedure:

- Mice were habituated to the testing environment.
- PF-05089771 or vehicle was administered, typically via intraperitoneal injection, 30 minutes prior to the formalin injection.
- A dilute solution of formalin (e.g., 1.5%) was injected into the plantar surface of one hind paw.
- The amount of time the animal spent licking or biting the injected paw was recorded in two phases:
 - Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
 - Phase 2 (Late Phase): 15-45 minutes post-injection, reflecting inflammatory pain.
- The total time spent licking or biting in each phase was compared between drug-treated and vehicle-treated groups.



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